molecular formula C22H21FN4O B7704060 N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide CAS No. 5304-54-1

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

Cat. No.: B7704060
CAS No.: 5304-54-1
M. Wt: 376.4 g/mol
InChI Key: CCTLPGJQRAMJGB-UHFFFAOYSA-N
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Description

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-3-4-11-27-21-17(13-15-12-14(2)9-10-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTLPGJQRAMJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366462
Record name N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-54-1
Record name N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological systems and potential as a bioactive molecule.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinolinyl-pyrazoles, such as:

These compounds share structural similarities but may differ in their pharmacological properties and applications, highlighting the uniqueness of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide.

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